N-Nitrosodibenzylamine (NDBzA) vs. NDMA: >100-fold Lower In Vivo Mutagenic Potency in MutaMouse Liver
In a direct head-to-head comparison using the MutaMouse transgenic system, NDBzA was found to be more than 100 times less mutagenic than the classic hepatocarcinogen N-nitrosodimethylamine (NDMA). While both compounds increased mutant frequency in the liver, the effective dose of NDBzA (750 mg/kg) was two orders of magnitude higher than the effective dose of NDMA (2-10 mg/kg) to induce a comparable response [1].
| Evidence Dimension | In vivo mutagenic potency in liver |
|---|---|
| Target Compound Data | NDBzA: Positive in liver at 425-750 mg/kg |
| Comparator Or Baseline | NDMA: Positive in liver at 2-10 mg/kg |
| Quantified Difference | NDBzA is >100 times less mutagenic than NDMA |
| Conditions | MutaMouse transgenic assay; oral gavage; mutant frequency measured in liver 30-90 days post-treatment |
Why This Matters
For researchers designing in vivo genotoxicity studies, NDBzA provides a high-dose, low-potency control that contrasts sharply with NDMA, enabling investigation of weak mutagens or threshold effects without the confounding factor of high tumorigenicity.
- [1] Jiao J, Douglas GR, Gingerich JD, Soper LM. Analysis of tissue-specific lacZ mutations induced by N-nitrosodibenzylamine in transgenic mice. Carcinogenesis. 1997 Nov;18(11):2239-45. PMID: 9395227. View Source
